molecular formula C17H30O B13434234 Cycloheptadec-2-en-1-one CAS No. 75626-90-3

Cycloheptadec-2-en-1-one

Cat. No.: B13434234
CAS No.: 75626-90-3
M. Wt: 250.4 g/mol
InChI Key: LANDSVZPBNMFKI-UHFFFAOYSA-N
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Description

(E)-2-Cycloheptadecen-1-one is an organic compound characterized by a 17-membered ring with a double bond in the E-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-Cycloheptadecen-1-one typically involves the cyclization of long-chain alkenes. One common method is the ring-closing metathesis (RCM) reaction, which uses a catalyst such as Grubbs’ catalyst to facilitate the formation of the 17-membered ring. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and moderate temperatures (around 40-60°C).

Industrial Production Methods: In an industrial setting, the production of (E)-2-Cycloheptadecen-1-one may involve large-scale RCM reactions. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: (E)-2-Cycloheptadecen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding cycloheptadecanone.

    Substitution: The compound can participate in substitution reactions, where functional groups are introduced at specific positions on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products:

    Oxidation: Cycloheptadecanone or cycloheptadecanoic acid.

    Reduction: Cycloheptadecanone.

    Substitution: Halogenated derivatives of (E)-2-Cycloheptadecen-1-one.

Scientific Research Applications

(E)-2-Cycloheptadecen-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.

Mechanism of Action

The mechanism of action of (E)-2-Cycloheptadecen-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest significant potential in therapeutic applications.

Comparison with Similar Compounds

    Cycloheptadecanone: Similar in structure but lacks the double bond.

    Cycloheptadecanoic acid: An oxidized form of (E)-2-Cycloheptadecen-1-one.

    Cycloheptadecen-1-ol: A reduced form with an alcohol group.

Uniqueness: (E)-2-Cycloheptadecen-1-one is unique due to its E-configuration double bond, which imparts distinct chemical and physical properties. This configuration influences its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

75626-90-3

Molecular Formula

C17H30O

Molecular Weight

250.4 g/mol

IUPAC Name

cycloheptadec-2-en-1-one

InChI

InChI=1S/C17H30O/c18-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-17/h13,15H,1-12,14,16H2

InChI Key

LANDSVZPBNMFKI-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCCCC(=O)C=CCCCCCC1

Origin of Product

United States

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